(2-Nitrophenyl)(pyridin-3-yl)methanol
Overview
Description
(2-Nitrophenyl)(pyridin-3-yl)methanol is an organic compound with the molecular formula C12H10N2O3 It consists of a nitrophenyl group and a pyridinyl group connected through a methanol moiety
Mechanism of Action
Target of Action
Related compounds such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been reported to inhibit receptor tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
For instance, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been shown to bind with high affinity to multiple receptors , potentially leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to affect signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa . This suggests that (2-Nitrophenyl)(pyridin-3-yl)methanol may also influence similar biochemical pathways.
Result of Action
Related compounds have shown various biological activities, such as anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, gram-positive and gram-negative species, and fungal species, and antioxidant activity .
Biochemical Analysis
Biochemical Properties
(2-Nitrophenyl)(pyridin-3-yl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in biological systems .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, leading to increased neurotransmission. Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. Under optimal conditions, this compound remains stable, allowing for consistent experimental results. Prolonged exposure to extreme conditions can lead to degradation, affecting its efficacy and biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects, while still exerting its biochemical influence. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins, leading to disrupted cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can bind to albumin, facilitating its transport through the bloodstream and enhancing its distribution to various tissues. Additionally, this compound can interact with membrane transporters, influencing its uptake and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize within the cytoplasm and nucleus, where it can interact with various biomolecules. The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles, influencing its biochemical effects. For example, its localization within the nucleus allows it to interact with DNA and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)(pyridin-3-yl)methanol typically involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carbinol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)(pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of (2-nitrophenyl)(pyridin-3-yl)ketone.
Reduction: Formation of (2-aminophenyl)(pyridin-3-yl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(2-Nitrophenyl)(pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2-Nitrophenyl)(pyridin-2-yl)methanol
- (3-Nitrophenyl)(pyridin-3-yl)methanol
- (2-Nitrophenyl)(pyridin-4-yl)methanol
Uniqueness
(2-Nitrophenyl)(pyridin-3-yl)methanol is unique due to the specific positioning of the nitro group and the pyridinyl group, which influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-nitrophenyl)-pyridin-3-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(9-4-3-7-13-8-9)10-5-1-2-6-11(10)14(16)17/h1-8,12,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZRJIMVDYIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3882-44-8 | |
Record name | (2-nitrophenyl)(pyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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